molecular formula C8H6BrNOS B1322183 2-Bromo-5-methoxybenzothiazole CAS No. 214337-39-0

2-Bromo-5-methoxybenzothiazole

Cat. No. B1322183
M. Wt: 244.11 g/mol
InChI Key: XDYFAYVQPCTFOY-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzothiazole is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as organic synthesis, medicinal chemistry, and material science. The compound features a benzothiazole core, which is a heterocyclic aromatic ring system, substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. This structure is a key intermediate in the synthesis of various derivatives with diverse biological and chemical properties.

Synthesis Analysis

The synthesis of 2-Bromo-5-methoxybenzothiazole and its derivatives has been explored through different methods. For instance, a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder has been used to synthesize benzo[d]isothiazole derivatives, which could be further transformed into N-aryl indoles through rhodium(III)-catalyzed ortho C-H activation . Additionally, the synthesis of methyl 4-bromo-2-methoxybenzoate, a related compound, has been achieved starting from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxybenzothiazole is characterized by the presence of a benzothiazole ring system. The bromine and methoxy substituents influence the electronic and steric properties of the molecule, which can affect its reactivity and interaction with other molecules. The crystal structures of related lanthanide complexes with 2-bromo-5-methoxybenzoic acid have been determined, showing isostructural complexes in the triclinic system with space group P 1 .

Chemical Reactions Analysis

2-Bromo-5-methoxybenzothiazole can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the bromine atom can participate in nucleophilic substitution reactions, as seen in the synthesis of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, where phenacyl bromides were used as reactants . The methoxy group can also be involved in reactions such as demethylation or substitution, as observed in the study of photochromic 4,5-dibenzothienylthiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-methoxybenzothiazole are influenced by its molecular structure. The presence of the bromine atom adds to the molecular weight and can impact the boiling and melting points of the compound. The methoxy group can affect the solubility of the compound in organic solvents. The luminescence spectrum and luminescence lifetime of related lanthanide complexes have been measured, indicating potential applications in materials science . The antiproliferative activity of some derivatives has also been evaluated, suggesting possible medicinal applications .

Scientific Research Applications

  • Analytical Chemistry

    • Benzothiazoles have been used in the synthesis of various bioactive compounds .
    • An efficient, economical, and convenient method was developed for the preparation of 2-substituted benzothiazoles from N′-substituted-N-(2-halophenyl)thioureas, O′-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides through a base-promoted intramolecular C–S bond coupling cyclization in dioxane .
  • Environmental Chemistry

    • Benzothiazoles have been used in green chemistry .
    • They have been used in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Physical Chemistry

    • Benzothiazoles have been used in the synthesis of new benzothiazole based anti-tubercular compounds .
    • They have been used in the synthesis of benzoxazoles using 2-aminophenols with different compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters, amongst others .
  • Inorganic Chemistry

    • Benzothiazoles have been used in the synthesis of 2-aminobenzothiazole and its derivatives .
    • They have been used in the synthesis of benzoxazoles using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
  • Industrial Chemistry

    • Benzothiazoles have been used in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
    • They have been used in the synthesis of benzoxazoles using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
  • Food Chemistry

    • Benzothiazoles have been used in the synthesis of 5-bromo-2-aryl benzimidazoles as α-glucosidase inhibitors .
  • Polymer Chemistry

    • Benzothiazoles have been used in the synthesis of novel conjugated polymers for applications in organic field-effect transistors .
    • They have been used in the synthesis of benzoxazoles using 2-aminophenols with different compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters, amongst others .
  • Materials Chemistry

    • Benzothiazoles have been used in green chemistry .
    • They have been used in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Theoretical Chemistry

    • Benzothiazoles have been used in the synthesis of new benzothiazole based anti-tubercular compounds .
    • They have been used in the synthesis of benzoxazoles using 2-aminophenols with different compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters, amongst others .
  • Computational Chemistry

    • Benzothiazoles have been used in the synthesis of 2-aminobenzothiazole and its derivatives .
    • They have been used in the synthesis of benzoxazoles using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
  • Surface Chemistry

    • Benzothiazoles have been used in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
    • They have been used in the synthesis of benzoxazoles using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
  • Quantum Chemistry

    • Benzothiazoles have been used in the synthesis of 5-bromo-2-aryl benzimidazoles as α-glucosidase inhibitors .

Safety And Hazards

“2-Bromo-5-methoxybenzothiazole” is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin burns, eye damage, and respiratory irritation .

Future Directions

Benzothiazoles, including “2-Bromo-5-methoxybenzothiazole”, continue to attract interest due to their wide range of biological activities and potential applications in drug design . Future research may focus on developing more efficient synthesis methods and exploring their biological activities .

properties

IUPAC Name

2-bromo-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYFAYVQPCTFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621915
Record name 2-Bromo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxybenzothiazole

CAS RN

214337-39-0
Record name 2-Bromo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214337-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (3.6 eq) in chloroform (0.75M) was added dropwise over a of 1 hr to a stirred suspension of 5-methoxy-2-mercaptobenzothiazole (1 eq) in form at 0° C. The mixture was stirred for 30 min before it was added slowly to water and stirred for further 20 min. The mixture was filtered to remove a cream solid. The organic phase was dried and evaporated to leave a brown solid. The brown solid was dissolved in ether and filtered. The residue was washed with ether and the filtrate and washings were combined and evaporated, chromatographed (4:1 hexanes and ethyl acetate) to give the title compound as a pale yellow solid. MS: MH+=244
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